![molecular formula C13H22N2O2 B14718288 N,N'-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine CAS No. 22575-90-2](/img/structure/B14718288.png)
N,N'-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine is a complex organic compound characterized by its unique structure, which includes two cyclohexyl rings connected by a methylene bridge and dihydroxylamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine typically involves the reaction of cyclohexanone with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pH, are carefully monitored to ensure the optimal yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N,N’-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. The scalability of the production process is crucial for meeting the demands of various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a precursor for bioactive compounds.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial materials.
Wirkmechanismus
The mechanism of action of N,N’-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular pathways and processes. The exact molecular pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene, 1-methyl-4-(1-methylethylidene): This compound shares a similar cyclohexyl structure but differs in its functional groups and reactivity.
(E)-1-Methyl-4-(6-methylhept-5-en-2-ylidene)cyclohex-1-ene: Another compound with a cyclohexyl ring, but with different substituents and chemical properties.
Uniqueness
N,N’-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
22575-90-2 |
|---|---|
Molekularformel |
C13H22N2O2 |
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
N-[2-[(2-hydroxyiminocyclohexyl)methyl]cyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C13H22N2O2/c16-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15-17/h10-11,16-17H,1-9H2 |
InChI-Schlüssel |
LTQAPFCIXXHYHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=NO)C(C1)CC2CCCCC2=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


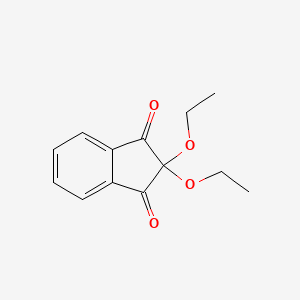

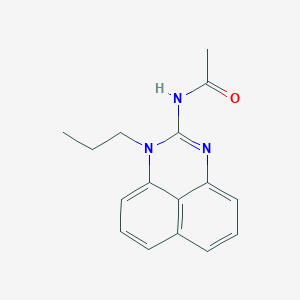
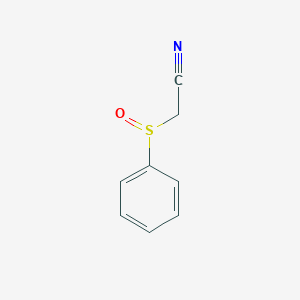
![Benzoyl chloride, 4-[(4-nitrophenyl)azo]-](/img/structure/B14718238.png)
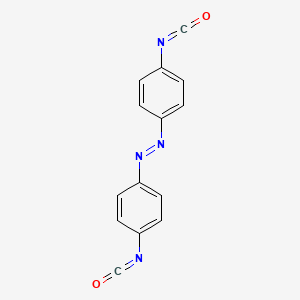
![Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14718250.png)
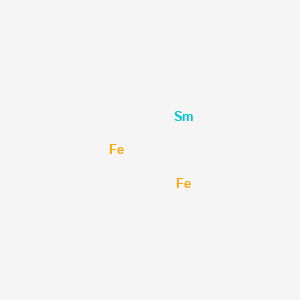
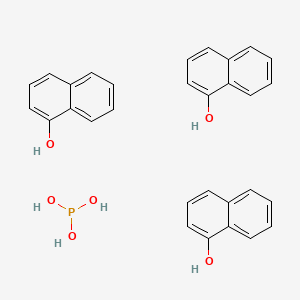
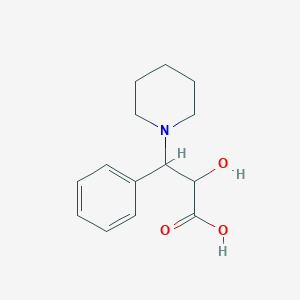
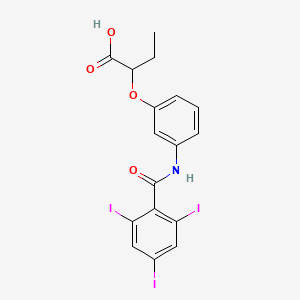
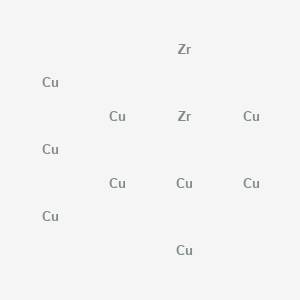
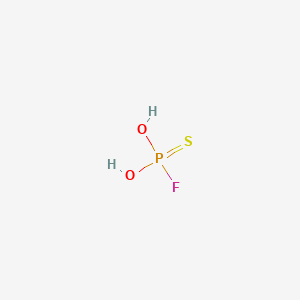
![5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde](/img/structure/B14718283.png)
